5-(Chlorosulfonyl)furan-2-carboxylic acid
Description
Significance of Furan (B31954) Carboxylic Acid Derivatives in Organic Synthesis
Furan-2-carboxylic acid, also known as 2-furoic acid, and its derivatives are prized for their inherent reactivity and the stability of the furan ring under various reaction conditions. wikipedia.orgnih.gov The carboxylic acid moiety provides a handle for a wide range of chemical modifications, including esterification, amidation, and conversion to acid chlorides. jackwestin.comlibretexts.org These transformations allow for the facile introduction of the furan scaffold into larger, more complex molecular architectures.
The versatility of furan carboxylic acid derivatives is further underscored by their utility in the synthesis of a broad spectrum of biologically active molecules. For instance, they serve as precursors for various pharmaceuticals, agrochemicals, and flavoring agents. wikipedia.org The inherent biological activity of the furan nucleus, coupled with the synthetic tractability of the carboxylic acid function, makes these compounds a central focus in medicinal chemistry and drug discovery programs. nih.gov
Overview of 5-(Chlorosulfonyl)furan-2-carboxylic Acid as a Key Intermediate in Organic Transformations
The introduction of a chlorosulfonyl group at the 5-position of the furan-2-carboxylic acid scaffold dramatically enhances its utility as a synthetic intermediate. The presence of the highly reactive sulfonyl chloride group opens up a new dimension of chemical transformations, allowing for the introduction of sulfonamide and sulfonate ester functionalities.
This compound is a bifunctional compound, possessing both a carboxylic acid and a sulfonyl chloride group. This dual reactivity allows for sequential or orthogonal functionalization, providing a powerful tool for the construction of complex molecules. The sulfonyl chloride is a potent electrophile, readily reacting with a wide range of nucleophiles such as amines, alcohols, and phenols to form stable sulfonamides and sulfonate esters, respectively. mnstate.eduresearchgate.net
This reactivity profile makes this compound a critical intermediate in the synthesis of various compounds, including potential therapeutic agents. For example, the sulfonamide linkage is a key structural feature in many diuretic drugs, and this furan derivative provides a direct route to novel analogues. nih.gov
Properties of Furan-2-carboxylic Acid Derivatives
The physical and chemical properties of furan-2-carboxylic acid and its derivatives are crucial to their application in synthesis.
| Property | Furan-2-carboxylic acid | This compound |
| Molecular Formula | C5H4O3 | C5H3ClO5S |
| Molar Mass | 112.08 g/mol nih.gov | 210.59 g/mol |
| Appearance | White to off-white crystalline powder wikipedia.org | Not explicitly documented, likely a solid |
| Melting Point | 128-132 °C wikipedia.org | Not explicitly documented |
| Solubility | Soluble in hot water, ether, and alcohol. wikipedia.org | Expected to react with protic solvents |
Synthesis and Reactivity
The preparation of this compound is anticipated to proceed via the direct chlorosulfonation of furan-2-carboxylic acid. This reaction typically involves treating the starting carboxylic acid with an excess of chlorosulfonic acid. researchgate.net The electron-rich nature of the furan ring facilitates electrophilic substitution, with the sulfonyl group preferentially directing to the 5-position.
The reactivity of this compound is dominated by the two functional groups. The sulfonyl chloride is highly susceptible to nucleophilic attack, leading to the formation of a variety of sulfonamide and sulfonate derivatives. The carboxylic acid can undergo standard transformations, such as esterification or conversion to an amide, often requiring protection of the more reactive sulfonyl chloride group. This differential reactivity allows for a stepwise elaboration of the molecule, making it a versatile synthon for combinatorial chemistry and the generation of compound libraries for biological screening.
Structure
2D Structure
Properties
IUPAC Name |
5-chlorosulfonylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO5S/c6-12(9,10)4-2-1-3(11-4)5(7)8/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFYXOXRJDCQRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)S(=O)(=O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512085 | |
| Record name | 5-(Chlorosulfonyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80466-76-8 | |
| Record name | 5-(Chlorosulfonyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Chlorosulfonyl Furan 2 Carboxylic Acid
Established Synthetic Pathways to the Compound
The synthesis of 5-(Chlorosulfonyl)furan-2-carboxylic acid is predicated on the introduction of a chlorosulfonyl group onto a furan-2-carboxylic acid backbone. This is typically achieved through electrophilic substitution, a reaction to which the furan (B31954) ring is highly susceptible. pearson.comchemicalbook.com
Multi-Step Synthesis Approaches
A plausible and chemically sound multi-step synthesis for this compound involves the direct chlorosulfonation of furan-2-carboxylic acid. The furan ring is a π-rich heterocycle, making it significantly more reactive towards electrophiles than benzene. chemicalbook.com Electrophilic attack preferentially occurs at the C2 and C5 positions (alpha-positions) due to the superior resonance stabilization of the resulting cationic intermediate compared to attack at the C3 or C4 positions. pearson.comquora.com
In the case of furan-2-carboxylic acid, the C2 position is occupied. The carboxylic acid group is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. However, the powerful activating effect of the endocyclic oxygen atom still directs incoming electrophiles to the vacant C5 position. The proposed synthetic pathway is as follows:
Starting Material : Furan-2-carboxylic acid, which can be synthesized from the oxidation of furfural (B47365). orgsyn.org
Chlorosulfonation : The key step is the reaction of furan-2-carboxylic acid with an excess of chlorosulfonic acid (ClSO₃H). In this reaction, the electrophile is effectively chlorosulfonium cation (⁺SO₂Cl) or a related species generated by the reagent. The reaction introduces the sulfonyl chloride group at the C5 position, yielding the target compound.
This approach leverages the inherent reactivity of the furan nucleus, where the directing effect of the ring oxygen overcomes the deactivating nature of the carboxyl group to achieve substitution at the desired C5 position.
Specific Chlorination Procedures in Synthesis
The term "chlorination" in this context refers to the introduction of the chlorosulfonyl (-SO₂Cl) functional group, a process known as chlorosulfonation. Chlorosulfonic acid is a potent and widely used reagent for this purpose. pageplace.de
The reaction with an aromatic substrate like furan-2-carboxylic acid typically proceeds by adding the furan derivative to an excess of cold chlorosulfonic acid. Using at least two molar equivalents of chlorosulfonic acid is crucial for forming the sulfonyl chloride directly, as using a single equivalent tends to favor the formation of the sulfonic acid. pageplace.de The reaction mechanism involves an electrophilic aromatic substitution where the furan ring attacks the sulfur atom of the chlorosulfonic acid molecule (or a related electrophilic sulfur species), leading to the formation of a sigma complex. Subsequent loss of a proton restores the aromaticity of the furan ring and yields the 5-sulfonyl chloride derivative. While this specific reaction on furan-2-carboxylic acid is not extensively detailed, the chlorosulfonation of related aromatic and heterocyclic systems, such as phenylbenzofurans, has been documented and proceeds under similar conditions. researchgate.net
Precursor Chemistry and Synthesis of Related Furan Carboxylic Acid Intermediates
The synthesis of this compound is intrinsically linked to the availability and chemistry of its precursors. The study of related furan carboxylic acid intermediates provides a foundational understanding of the reactivity and functionalization of the furan core.
Synthesis of 5-Chloro-2-furancarboxylic Acid Ethyl Ester
5-Chloro-2-furancarboxylic acid and its esters are important precursors and structural analogs. The synthesis of 5-Chloro-2-furancarboxylic acid can be achieved via the hydrolysis of its corresponding ethyl ester. A typical procedure involves dissolving 5-chloro-2-furancarboxylic acid ethyl ester in ethanol (B145695) and treating it with an aqueous solution of a base, such as sodium hydroxide. The mixture is stirred at room temperature to facilitate the saponification of the ester, followed by concentration and acidification to yield the desired carboxylic acid.
Production of Furan-2,5-dicarboxylic Acid and Analogous Furan Intermediates
Furan-2,5-dicarboxylic acid (FDCA) is a key bio-derived platform chemical and a structurally important analog, featuring functional groups at both alpha-positions of the furan ring. mdpi.com Its synthesis has been extensively researched, with several viable pathways established from biomass-derived starting materials.
Oxidation of 5-Hydroxymethylfurfural (B1680220) (HMF) : This is the most common route, where HMF, derived from the dehydration of C6 sugars, undergoes catalytic oxidation. The process involves the sequential oxidation of the hydroxymethyl and formyl groups to carboxylic acids. mdpi.com
Carboxylation of Furan-2-carboxylic Acid : A one-step method involves the deprotonation of furan-2-carboxylic acid using a strong base like lithium diisopropylamide (LDA), followed by reaction with carbon dioxide as the electrophile to introduce a second carboxyl group at the C5 position. arkat-usa.orgresearchgate.net
Conversion from Furfural : Furfural can be oxidized to 2-furoic acid, which is then subjected to a disproportionation reaction (a variation of the Henkel reaction) to yield furan and FDCA. mdpi.com Other routes from furfural involve multi-step processes including chloromethylation and subsequent oxidation. arkat-usa.org
| Starting Material | Key Transformation | Typical Reagents/Catalysts | Reference |
|---|---|---|---|
| 5-Hydroxymethylfurfural (HMF) | Catalytic Aerobic Oxidation | Noble metal catalysts (e.g., Pt, Au), Co/Mn/Br systems | google.com, mdpi.com |
| Furan-2-carboxylic Acid | Carboxylation | LDA (Lithium diisopropylamide), CO₂ | arkat-usa.org, researchgate.net |
| Furfural | Oxidation & Disproportionation | Oxidants (e.g., nitric acid), Zinc chloride | arkat-usa.org, mdpi.com |
Preparation of Other Substituted Furan-Carboxylic Acids
The synthesis of various substituted furan-carboxylic acids highlights the versatility of the furan ring for chemical modification. These derivatives are valuable as intermediates in pharmaceuticals and materials science.
5-Halofuran-2-carboxylic Acids : Besides chlorination, other halogenated derivatives have been synthesized. For instance, 5-fluorofuran-2-carboxylic acid has been prepared in a two-step process starting from benzyl (B1604629) 5-nitrofuran-2-carboxylate, involving a fluorodenitration reaction followed by hydrogenolysis. researchgate.net
5-Aryl-furan-2-carboxylic Acids : These compounds can be synthesized using methods like the Suzuki coupling or through reactions involving ceric ammonium (B1175870) nitrate (B79036) with appropriate precursors. researchgate.net
Furan-2-carbonyl Chlorides : Acid chlorides are reactive intermediates. 5-(Chloromethyl)furan-2-carbonyl chloride can be produced in high yield by treating the precursor aldehyde, 5-(chloromethyl)furfural (CMF), with tert-butyl hypochlorite. rsc.org
| Compound Name | Synthetic Approach | Key Reagents | Reference |
|---|---|---|---|
| 5-Fluorofuran-2-carboxylic acid | Fluorodenitration & Hydrogenolysis | Potassium fluoride, Tetraphenylphosphonium bromide | researchgate.net |
| 5-Aryl-furan-2-carboxylic acid | Oxidative Arylation | Ceric ammonium nitrate (CAN) | researchgate.net |
| 5-(Chloromethyl)furan-2-carbonyl chloride | Oxidative Chlorination of Aldehyde | tert-Butyl hypochlorite | rsc.org |
| 5-Methylfuran-2-carboxylic acid | Deprotonation & Alkylation | LDA, Methyl iodide | arkat-usa.org |
Derivatization Strategies and Synthesis of Advanced Furanic Compounds
Formation of Ester Derivatives
The carboxylic acid moiety of 5-(chlorosulfonyl)furan-2-carboxylic acid can be converted into a wide array of ester derivatives. Standard esterification procedures can be employed, although reaction conditions must be carefully selected to avoid unintended reactions with the sensitive chlorosulfonyl group.
One common method is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. However, given the potential for hydrolysis of the sulfonyl chloride, milder conditions are often preferred.
Alternative methods include the use of coupling reagents to activate the carboxylic acid, followed by reaction with an alcohol. Another approach involves converting the carboxylic acid to its corresponding acyl chloride, typically using thionyl chloride or oxalyl chloride, which can then react readily with an alcohol. This method simultaneously converts the carboxylic acid to a more reactive form while potentially preserving the sulfonyl chloride, although it can also lead to the formation of furan-2,5-dicarbonyl chloride if harsh conditions are used rsc.org. A patent has described the esterification of the related furan-2,5-dicarboxylic acid (FDCA) with alcohols in a carbon dioxide-predominant atmosphere, suggesting another possible route for this transformation google.com.
These esterification strategies open the door to a variety of molecules with tailored properties, depending on the alcohol used.
Table 1: Potential Ester Derivatives of this compound This table is interactive. Click on the headers to sort the data.
| Ester Derivative Name | Alcohol Reactant | Potential Application Area |
|---|---|---|
| Methyl 5-(chlorosulfonyl)furan-2-carboxylate | Methanol | Chemical Intermediate |
| Ethyl 5-(chlorosulfonyl)furan-2-carboxylate | Ethanol (B145695) | Synthetic Building Block |
| Benzyl (B1604629) 5-(chlorosulfonyl)furan-2-carboxylate | Benzyl Alcohol | Intermediate for Bioactive Molecules |
Synthesis of Amide Derivatives
The synthesis of amide derivatives from this compound proceeds through the activation of the carboxylic acid group, followed by reaction with a primary or secondary amine. This transformation presents a chemoselectivity challenge, as the amine can potentially react with both the activated carboxylic acid and the highly electrophilic sulfonyl chloride group.
To achieve selective amidation at the carboxylic acid position, the reaction is typically carried out using a coupling reagent under mild conditions. Reagents such as 1,1'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are effective for this purpose nih.govresearchgate.net. The process involves first activating the carboxylic acid with the coupling agent, then introducing the desired amine. The use of microwave-assisted conditions has also been reported to facilitate the synthesis of amides from furoic acids researchgate.net.
By carefully controlling the reaction conditions and stoichiometry, it is possible to favor the formation of the furan-2-carboxamide while leaving the sulfonyl chloride group intact for subsequent modification. This allows for the stepwise synthesis of multifunctional molecules.
Table 2: Potential Amide Derivatives from this compound This table is interactive. Click on the headers to sort the data.
| Amide Derivative Name | Amine Reactant | Potential Application Area |
|---|---|---|
| 5-(Chlorosulfonyl)-N-phenylfuran-2-carboxamide | Aniline | Pharmaceutical Intermediate |
| N-Benzyl-5-(chlorosulfonyl)furan-2-carboxamide | Benzylamine | Precursor for Complex Synthesis |
| 5-(Chlorosulfonyl)-N,N-diethylfuran-2-carboxamide | Diethylamine | Agrochemical Research |
Preparation of Sulfonamide Derivatives
The chlorosulfonyl group is highly susceptible to nucleophilic attack by amines, providing a direct and efficient route to a wide variety of sulfonamide derivatives. This reaction is one of the most common methods for synthesizing sulfonamides and is broadly applicable organic-chemistry.org. The synthesis is typically performed by reacting the sulfonyl chloride with a primary or secondary amine in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction.
The reaction is generally high-yielding and tolerates a wide range of functional groups on the amine component, allowing for the synthesis of a large library of furan-2-carboxylic acid-bearing sulfonamides. A patent detailing an efficient synthesis of furan (B31954) sulfonamide compounds highlights the robustness of this transformation on the furan scaffold google.com. These resulting molecules are of significant interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in numerous therapeutic agents.
Table 3: Representative Sulfonamide Derivatives This table is interactive. Click on the headers to sort the data.
| Sulfonamide Derivative Name | Amine Reactant | Resulting Sulfonamide Type |
|---|---|---|
| 5-(N-Phenylsulfamoyl)furan-2-carboxylic acid | Aniline | N-Aryl Sulfonamide |
| 5-(N-Benzylsulfamoyl)furan-2-carboxylic acid | Benzylamine | N-Alkyl Sulfonamide |
| 5-(Piperidin-1-ylsulfonyl)furan-2-carboxylic acid | Piperidine | N-Cyclic Sulfonamide |
Development of Other Furan-Sulfonyl Chloride and Furan-Carboxylic Acid Analogs
Beyond simple derivatization, this compound can serve as a platform for developing more complex structural analogs. These transformations can target either the carboxylic acid, the sulfonyl chloride, or the furan ring itself.
A significant analog is furan-2,5-dicarboxylic acid (FDCA), a key bio-based monomer for polymers mdpi.com. The synthesis of FDCA from 2-furoic acid has been extensively studied and provides a template for analogous transformations. Methods include direct C-H carboxylation at the 5-position using carbon dioxide in the presence of strong bases like lithium diisopropylamide (LDA) or under high-temperature conditions with alkali carbonate salts rsc.orgarkat-usa.org. Applying these strategies could potentially convert the sulfonyl chloride group into a second carboxylic acid, although this would be a challenging transformation.
The sulfonyl chloride group itself can be converted into other functionalities. For instance, it can be transformed into a sulfonyl fluoride, a valuable functional group in chemical biology, or reduced to a sulfinamide nih.govnih.gov. These modifications create new reactive handles on the furan core, expanding its synthetic utility.
Approaches to Introduce New Functional Groups on the Furan Core
Introducing new functional groups directly onto the furan ring of this compound is challenging due to the presence of two powerful electron-withdrawing groups (-COOH and -SO2Cl). These groups deactivate the furan ring towards traditional electrophilic aromatic substitution reactions, which typically proceed rapidly on unsubstituted furan askfilo.comchemicalbook.com.
When electrophilic substitution does occur on a furan ring with an electron-withdrawing group at the 2-position, the incoming electrophile is directed primarily to the 4-position, and to a lesser extent, the 5-position askfilo.com. Since the 5-position is already occupied, any substitution would be expected to occur at the 3- or 4-positions, though requiring harsh conditions.
A more viable strategy for functionalizing the furan core involves an initial halogenation, such as bromination. Research has shown that 2-furoic acid can be brominated at the 5-position to yield 5-bromofuroic acid acs.org. While the 5-position is blocked in the target molecule, this indicates that halogenation of the furan ring is feasible. Bromination at the 3- or 4-positions would yield a halogenated intermediate. This intermediate could then participate in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of carbon-based substituents, including aryl, vinyl, and alkynyl groups, thereby enabling the synthesis of highly complex and diverse furanic compounds.
Applications in Advanced Organic Synthesis and Materials Science
Utilization as a Building Block for Complex Organic Molecules
The bifunctional nature of 5-(Chlorosulfonyl)furan-2-carboxylic acid suggests its utility as a versatile building block for the synthesis of more complex molecular architectures. The carboxylic acid group can readily undergo esterification or amidation reactions, while the chlorosulfonyl group can react with a variety of nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thioesters, respectively. This dual reactivity would allow for the sequential or orthogonal introduction of different functional groups, enabling the construction of intricate molecules. However, specific examples of its application in the total synthesis of natural products or other complex organic targets are not readily found in the current body of scientific literature.
Role in the Synthesis of Specialty Chemicals and Functional Materials
The potential for this compound to serve as a precursor in the synthesis of specialty chemicals and functional materials is significant, though largely unrealized based on available data.
Precursors for Dyes and Pigments
In theory, the furan (B31954) ring system, coupled with the reactive handles of the carboxylic acid and chlorosulfonyl groups, could be incorporated into chromophoric systems to generate novel dyes and pigments. The chlorosulfonyl group, in particular, is a common feature in the synthesis of reactive dyes, allowing for covalent bonding to substrates. Despite this potential, there is a lack of specific research detailing the use of this compound for this purpose.
Development of Advanced Functional Materials
Furan-based polymers, particularly those derived from furan-2,5-dicarboxylic acid (FDCA), are of great interest as renewable alternatives to petroleum-based plastics. The introduction of a sulfonyl group could potentially impart unique properties to such materials, including altered solubility, thermal stability, or ion-exchange capabilities. However, the direct polymerization or incorporation of this compound into advanced functional materials has not been prominently reported.
Application in Biofuel and Polymer Precursor Synthesis
While furan derivatives, in general, are central to research on biofuels and bio-based polymers, the specific role of this compound in these areas is not documented. The conversion of biomass to furanics like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) is a key focus, with subsequent transformations leading to fuel candidates and polymer monomers like FDCA. The chlorosulfonylated derivative is not a typical intermediate in these established pathways.
Intermediate in the Synthesis of Pharmaceutical Precursors
The furan nucleus is a common scaffold in a variety of biologically active compounds and pharmaceuticals. The reactive sites on this compound could be exploited to synthesize sulfonamide drugs or other complex heterocyclic systems with potential therapeutic applications. Sulfonamides, for instance, are a well-established class of antibacterial agents. Nevertheless, there are no specific, publicly available reports of this compound being used as a key intermediate in the synthesis of pharmaceutical precursors.
Spectroscopic Characterization and Structural Elucidation
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-(Chlorosulfonyl)furan-2-carboxylic acid, the molecular ion peak [M]⁺ would be observed. High-resolution mass spectrometry would allow for the determination of the exact mass and elemental composition.
The fragmentation of this molecule is likely to proceed through several key pathways. A common fragmentation for carboxylic acids is the loss of a hydroxyl radical (•OH) or a carboxyl group (•COOH). nih.gov Sulfonyl chlorides can undergo fragmentation through the loss of a chlorine atom (Cl•) or the entire chlorosulfonyl group (•SO₂Cl), or through the elimination of sulfur dioxide (SO₂). researchgate.net Fragmentation of the furan (B31954) ring itself can also occur. nih.govresearchgate.net
Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Predicted m/z |
| [M]⁺ | 210/212 |
| [M - Cl]⁺ | 175 |
| [M - COOH]⁺ | 165/167 |
| [M - SO₂]⁺ | 146/148 |
| [M - SO₂Cl]⁺ | 111 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the sulfonyl chloride, and the furan ring.
The carboxylic acid will exhibit a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acids. libretexts.orgorgchemboulder.com The C=O stretch of the carboxylic acid is expected to appear as a strong, sharp peak around 1700-1730 cm⁻¹. libretexts.org The sulfonyl chloride group will show strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com The furan ring will have characteristic C-H and C-O stretching vibrations. udayton.eduresearchgate.net
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic acid) | 2500 - 3300 | Broad, Strong |
| C=O (Carboxylic acid) | 1700 - 1730 | Strong |
| S=O (Asymmetric) | 1370 - 1410 | Strong |
| S=O (Symmetric) | 1166 - 1204 | Strong |
| C-O (Furan) | 1000 - 1300 | Medium |
| S-Cl | 500 - 700 | Medium |
X-ray Crystallography for Solid-State Structure Determination
To date, no public records of the single-crystal X-ray diffraction analysis of this compound have been found. Such an analysis would provide definitive proof of its molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups.
Q & A
Q. What synthetic strategies are effective for preparing 5-(chlorosulfonyl)furan-2-carboxylic acid, and how are reaction conditions optimized?
The compound is synthesized via sulfonation of furan-2-carboxylic acid derivatives. Key steps include:
- Chlorosulfonation : Reacting furan-2-carboxylic acid with chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to avoid over-sulfonation.
- Purification : Recrystallization from non-polar solvents (e.g., dichloromethane/hexane) to isolate the product . Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of substrate to ClSO₃H) and monitoring reaction progress via TLC or in situ FTIR to detect sulfonyl chloride formation.
Q. Which analytical methods are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., sulfonyl chloride at C5, carboxylic acid at C2). For example, ¹H NMR typically shows a doublet for the furan ring protons (δ 7.3–7.4 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₅H₃ClO₅S: 215.94 g/mol).
- Elemental Analysis : Validates Cl and S content to confirm stoichiometry .
Q. What safety protocols are essential when handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood to avoid inhaling corrosive vapors.
- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste as hazardous halogenated organic compounds .
Advanced Research Questions
Q. How does the electron-withdrawing chlorosulfonyl group influence regioselectivity in nucleophilic substitution reactions?
The chlorosulfonyl group at C5 activates the furan ring for nucleophilic attack at C3 or C4 due to its strong -I effect. For example:
- Amination : Primary amines (e.g., glycine) selectively substitute the sulfonyl chloride group under mild conditions (room temperature, DMF), forming sulfonamide derivatives .
- Electronic Effects : Computational studies (DFT) show that the sulfonyl group reduces electron density at C5, directing nucleophiles to adjacent positions. Compare with methyl or methoxy substituents, which exhibit opposite effects .
Q. How can thermodynamic solubility parameters guide solvent selection for recrystallizing this compound?
Solubility correlates with melting point and solvent polarity. For analogous nitrophenyl-furan carboxylic acids:
| Solvent | ΔHdissolution (kJ/mol) | ΔSdissolution (J/mol·K) |
|---|---|---|
| Propan-2-ol | 12.5 ± 0.3 | 45.2 ± 1.1 |
| Ethyl acetate | 9.8 ± 0.2 | 32.6 ± 0.8 |
| Lower ΔH and ΔS values in ethyl acetate suggest it is preferable for recrystallization. Apply the van’t Hoff equation to predict solubility at varying temperatures . |
Q. How should researchers resolve contradictory reactivity data in catalytic amidation reactions involving this compound?
Contradictions may arise from competing pathways (e.g., hydrolysis vs. amidation). Systematic approaches include:
- Kinetic Studies : Monitor reaction progress via HPLC to identify intermediates.
- Catalyst Screening : Test bases (e.g., Et₃N, DBU) to suppress hydrolysis. For example, DBU (1,8-diazabicycloundec-7-ene) enhances amidation yields by deprotonating the carboxylic acid while stabilizing transition states .
- Solvent Effects : Use aprotic solvents (e.g., THF) to minimize water interference .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
